1-(Benzyloxy)-4-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-fluoro-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a benzyloxy group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-4-fluoro-2-nitrobenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-(benzyloxy)-4-fluorobenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of 4-fluoro-2-nitrophenylboronic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes or advanced catalytic coupling techniques. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-(Benzyloxy)-4-fluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(Benzyloxy)-4-fluoro-2-benzaldehyde.
Scientific Research Applications
1-(Benzyloxy)-4-fluoro-2-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties, such as liquid crystals and polymers.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy and fluoro groups can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
1-(Benzyloxy)-4-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-2-nitrobenzene: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Fluoro-2-nitroaniline: Contains an amino group instead of a benzyloxy group, leading to different chemical properties and applications.
1-(Benzyloxy)-4-chloro-2-nitrobenzene:
These comparisons highlight the unique features of this compound, such as the presence of both a benzyloxy and a fluoro group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-2-nitro-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHANNZIMSUWLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.